molecular formula C14H21BrNO5P B3678929 diisopropyl [[(aminocarbonyl)oxy](4-bromophenyl)methyl]phosphonate

diisopropyl [[(aminocarbonyl)oxy](4-bromophenyl)methyl]phosphonate

Cat. No. B3678929
M. Wt: 394.20 g/mol
InChI Key: PROPYJWTXMIWAU-UHFFFAOYSA-N
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Description

Diisopropyl [[(aminocarbonyl)oxy](4-bromophenyl)methyl]phosphonate, commonly known as DIPAM, is a phosphonate ester that has gained significant attention in the scientific community due to its potential applications in various fields. DIPAM has been extensively studied for its unique properties, including its ability to act as a cholinesterase inhibitor and its potential application as a nerve agent antidote.

Mechanism of Action

The mechanism of action of DIPAM involves its ability to inhibit the activity of acetylcholinesterase. DIPAM binds to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
DIPAM has been shown to have a variety of biochemical and physiological effects. In addition to its ability to act as a cholinesterase inhibitor, DIPAM has been shown to have antioxidant properties and can protect against oxidative stress. DIPAM has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

DIPAM has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized, making it readily available for use in research. Additionally, DIPAM has a well-defined mechanism of action, which makes it a useful tool for studying the role of acetylcholinesterase in various biological processes.
However, there are also limitations to the use of DIPAM in lab experiments. One limitation is that it is a relatively large and complex molecule, which can make it difficult to study its interactions with other molecules. Additionally, DIPAM can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on DIPAM. One potential direction is to study its potential as a nerve agent antidote. DIPAM has been shown to be effective in protecting against the toxic effects of nerve agents such as sarin and VX, and further research could lead to the development of new antidotes for these agents.
Another potential direction for research is to study the effects of DIPAM on other biological processes. For example, DIPAM has been shown to have anti-inflammatory properties, and further research could lead to the development of new anti-inflammatory drugs.
Conclusion
In conclusion, DIPAM is a phosphonate ester that has gained significant attention in the scientific community due to its potential applications in various fields. It has a well-defined mechanism of action as a cholinesterase inhibitor and has been shown to have several biochemical and physiological effects. While there are limitations to its use in lab experiments, there are also several future directions for research on DIPAM, including its potential as a nerve agent antidote and its effects on other biological processes.

Scientific Research Applications

DIPAM has been extensively studied for its potential applications in scientific research. One of the most significant applications of DIPAM is its ability to act as a cholinesterase inhibitor. Cholinesterase inhibitors are compounds that inhibit the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, DIPAM can increase the levels of acetylcholine in the brain, which has been shown to improve cognitive function.

properties

IUPAC Name

[(4-bromophenyl)-di(propan-2-yloxy)phosphorylmethyl] carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrNO5P/c1-9(2)20-22(18,21-10(3)4)13(19-14(16)17)11-5-7-12(15)8-6-11/h5-10,13H,1-4H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROPYJWTXMIWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(C1=CC=C(C=C1)Br)OC(=O)N)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrNO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Bromophenyl)-di(propan-2-yloxy)phosphorylmethyl] carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
diisopropyl [[(aminocarbonyl)oxy](4-bromophenyl)methyl]phosphonate
Reactant of Route 2
diisopropyl [[(aminocarbonyl)oxy](4-bromophenyl)methyl]phosphonate
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diisopropyl [[(aminocarbonyl)oxy](4-bromophenyl)methyl]phosphonate
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diisopropyl [[(aminocarbonyl)oxy](4-bromophenyl)methyl]phosphonate
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diisopropyl [[(aminocarbonyl)oxy](4-bromophenyl)methyl]phosphonate
Reactant of Route 6
diisopropyl [[(aminocarbonyl)oxy](4-bromophenyl)methyl]phosphonate

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